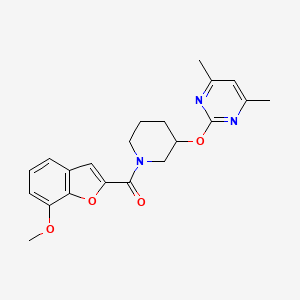

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-13-10-14(2)23-21(22-13)27-16-7-5-9-24(12-16)20(25)18-11-15-6-4-8-17(26-3)19(15)28-18/h4,6,8,10-11,16H,5,7,9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPIQDDDSWWQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 341.41 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and a methanone functional group, which contribute to its biological properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The pyrimidine moiety is particularly significant as it can modulate enzyme activity and influence signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. This is likely due to their ability to disrupt bacterial cell walls or inhibit essential enzymes in microbial metabolism.

- Anti-inflammatory Effects : Compounds containing piperidine and pyrimidine rings have been noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines or modulate pathways such as NF-kB.

- Antitumor Activity : Recent studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of pyrimidine-based compounds demonstrated that those with piperidine substituents showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 50 µg/mL .

- Anti-inflammatory Mechanism : In vitro assays revealed that the compound inhibited the production of TNF-alpha in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects against MCF-7 breast cancer cells showed that the compound induced apoptosis at concentrations above 10 µM, with a half-maximal inhibitory concentration (IC50) of approximately 8 µM .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its dual heterocyclic system. Below is a comparative analysis with analogous compounds:

Key Observations

Synthetic Complexity: The target compound’s synthesis likely requires advanced strategies compared to simpler methanone derivatives like 7a, which is synthesized in a single step . Its piperidine-pyrimidine linkage may necessitate protective group chemistry or catalytic coupling, contrasting with the base-mediated cyclization used for [1,4]oxathiino[2,3-d]pyrimidines .

Biological Potential: While alkyltrimethylammonium compounds (e.g., BAC-C12) exhibit surfactant properties , the target compound’s heterocyclic motifs align more closely with kinase inhibitors or antimicrobial agents. The 7-methoxybenzofuran group may enhance metabolic stability compared to non-aromatic analogues.

Similarity Assessment Challenges: As noted in , structural similarity metrics (e.g., Tanimoto coefficients) may classify the target compound as dissimilar to simpler methanones like 7a despite shared functional groups, highlighting methodological variability in virtual screening .

Data-Driven Insights

- Thermodynamic Stability : Pyrimidine-containing compounds like the target molecule often exhibit higher thermal stability than thiophene or pyrazole derivatives due to aromatic nitrogen-rich systems, though experimental data are needed for confirmation.

Q & A

Basic Research Questions

Q. What are standard synthetic routes for constructing the (4,6-dimethylpyrimidin-2-yl)oxy-piperidine moiety in this compound?

- Methodology :

- Nucleophilic substitution : React piperidine derivatives with activated pyrimidine precursors (e.g., 4,6-dimethylpyrimidin-2-ol) under basic conditions (e.g., NaH in DMF) to form the ether linkage. Optimize solvent polarity (e.g., DMF or THF) to enhance reaction efficiency .

- Coupling reactions : Use Mitsunobu conditions (e.g., DIAD, PPh3) for stereocontrolled ether formation between piperidin-3-ol and pyrimidine derivatives .

Q. How is the methanone bridge between piperidine and benzofuran synthesized?

- Methodology :

- Friedel-Crafts acylation : React 7-methoxybenzofuran-2-carbonyl chloride with the piperidine derivative in the presence of Lewis acids (e.g., AlCl3). Control temperature (0–25°C) to avoid over-acylation .

- Cross-coupling : Employ Suzuki-Miyaura coupling if pre-functionalized fragments are available .

Q. What analytical techniques are critical for confirming the compound’s purity and structure?

- Key Techniques :

- <sup>1</sup>H/<sup>13</sup>C-NMR : Assign peaks for piperidine (δ 1.5–4.0 ppm), pyrimidine (δ 6.5–7.5 ppm), and benzofuran (δ 7.0–8.5 ppm) .

- HPLC : Monitor purity (e.g., 95% peak area at 254 nm) and retention time consistency .

- Elemental Analysis : Compare calculated vs. observed C/H/N values to detect impurities (e.g., discrepancies >0.3% indicate side products) .

Advanced Research Questions

Q. How can contradictory data between elemental analysis and spectroscopic results be resolved?

- Case Example : A synthesized analog showed 95% HPLC purity but elemental analysis discrepancies (C: calc. 62.1%, obs. 60.8%) .

- Resolution Strategy :

- Repeat analysis under controlled humidity to exclude hygroscopic effects.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) to rule out isotopic interference.

- Thermogravimetric analysis (TGA) : Check for solvent residues or decomposition during heating .

Q. What reaction conditions optimize yield while minimizing side-product formation in multi-step syntheses?

- Critical Parameters :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions but switch to EtOAc/n-hexane for purification to avoid emulsions .

- Temperature control : Maintain ≤60°C during acylation to prevent benzofuran ring decomposition .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for coupling steps to improve regioselectivity .

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

- Methods :

- Docking studies : Use software like AutoDock Vina to predict binding affinity to biological targets (e.g., kinases or GPCRs) based on the pyrimidine and benzofuran motifs .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., methoxy group’s electron-donating effects) .

- Validation : Correlate computational predictions with in vitro assays (e.g., IC50 values) to refine synthetic priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.